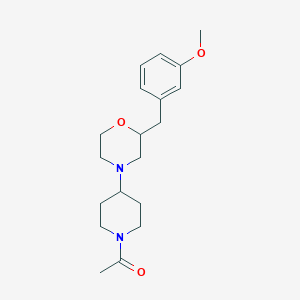![molecular formula C25H26N2O5S B6058779 ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as E2B, and it is a synthetic peptide that has been developed for use in research studies. E2B is a potent inhibitor of the protease enzyme, which is involved in various biological processes.
Mecanismo De Acción
E2B exerts its inhibitory effect on the protease enzyme by binding to the active site of the enzyme. The sulfonamide group of E2B forms a hydrogen bond with the catalytic residue of the protease enzyme, while the benzyl group of E2B interacts with the hydrophobic pocket of the enzyme. This binding prevents the protease enzyme from cleaving its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects
E2B has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that E2B is a potent inhibitor of the protease enzyme, with an IC50 value in the nanomolar range. E2B has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, E2B has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of E2B is its potency as a protease inhibitor. E2B has been shown to be more potent than other protease inhibitors such as saquinavir and indinavir. In addition, E2B has a high selectivity for the protease enzyme, with minimal off-target effects. However, one of the limitations of E2B is its high cost and limited availability, which may hinder its widespread use in research studies.
Direcciones Futuras
There are several future directions for the use of E2B in scientific research. One potential application is in the development of new therapeutic agents for the treatment of viral infections such as HIV-1 and HCV. E2B could also be used in the study of protein-protein interactions and the development of new drug targets. Finally, E2B could be used in the study of protease enzyme activity in various biological processes, such as blood coagulation and inflammation.
Conclusion
In conclusion, E2B is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. E2B is a potent inhibitor of the protease enzyme, and it has been used in various scientific research studies. The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. E2B has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Finally, there are several future directions for the use of E2B in scientific research, including the development of new therapeutic agents and the study of protease enzyme activity in various biological processes.
Métodos De Síntesis
The synthesis of E2B involves several steps, including the protection of the amine and carboxylic acid groups, coupling of the amino acid, and deprotection of the protecting groups. The process begins with the protection of the carboxylic acid group of benzoic acid with ethyl ester. The amine group of glycine is then protected with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then coupled with the protected benzoic acid using a coupling agent such as HATU. The Boc group is then removed using an acid such as trifluoroacetic acid (TFA), and the sulfonamide group is introduced using a sulfonyl chloride. Finally, the ethyl ester group is deprotected using an acid such as hydrochloric acid to yield E2B.
Aplicaciones Científicas De Investigación
E2B has been used in various scientific research studies due to its potential applications in different fields. One of the primary applications of E2B is in the field of protease inhibition. E2B has been shown to be a potent inhibitor of the protease enzyme, which is involved in various biological processes such as blood coagulation, inflammation, and viral replication. E2B has also been used in the study of protein-protein interactions and the development of new therapeutic agents.
Propiedades
IUPAC Name |
ethyl 2-[[2-(3-methyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-25(29)22-10-5-6-11-23(22)26-24(28)17-27(20-9-7-8-19(3)16-20)33(30,31)21-14-12-18(2)13-15-21/h5-16H,4,17H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIRMSUVHWYBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorophenyl)piperazine](/img/structure/B6058696.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![1-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B6058707.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)


![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
